2-Allyloxybenzamide
Description
2-Allyloxybenzamide (IUPAC: 2-(prop-2-en-1-yloxy)benzamide) is a benzamide derivative characterized by an allyloxy (-O-CH₂-CH=CH₂) substituent at the ortho position of the benzamide ring. This compound has garnered interest due to its structural features, which influence its crystallographic packing and physicochemical behavior. Its synthesis typically involves the reaction of 2-hydroxybenzamide with allyl bromide in the presence of a base like potassium hydroxide, followed by purification via column chromatography .
Properties
CAS No. |
14520-53-7 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
2-prop-2-enoxybenzamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2,(H2,11,12) |
InChI Key |
FZEIWORKISALCO-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC=C1C(=O)N |
Canonical SMILES |
C=CCOC1=CC=CC=C1C(=O)N |
Other CAS No. |
14520-53-7 |
Pictograms |
Irritant |
solubility |
0.01 M |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Comparison with Similar Compounds
Comparison with 2-Propoxybenzamide
The most detailed structural comparison available is between 2-allyloxybenzamide and 2-propoxybenzamide (which has a propyloxy group instead of allyloxy). Key differences include:
The allyloxy group introduces greater conformational flexibility and stronger intermolecular interactions (e.g., C–H···π), leading to tighter crystal packing compared to the saturated propoxy analogue. This difference may impact solubility, melting points, and reactivity .
Other Structurally Related Compounds
- 2-(N-Allylsulfamoyl)-N-propylbenzamide: This compound features an allylsulfamoyl group (-SO₂-NH-CH₂-CH=CH₂) instead of allyloxy.
- 5-Amino-N-butyl-2-prop-2-enoxybenzamide: A derivative with additional amino and butyl groups.
Functional and Application Differences
In contrast, sulfonamide variants like 2-(N-allylsulfamoyl)-N-propylbenzamide may find use in pharmaceutical contexts owing to sulfonamides’ known bioactivity .
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